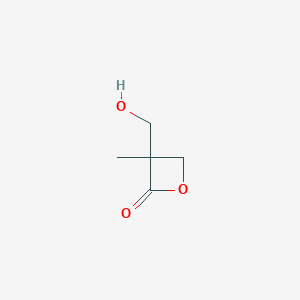

3-(Hydroxymethyl)-3-methyloxetan-2-one

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-3-methyloxetan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(2-6)3-8-4(5)7/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBJTHSRSQJYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methyloxetan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihydrofuran with specific reagents to form the oxetane ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methyloxetan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-3-methyloxetan-2-one serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's functional groups facilitate these reactions, making it a versatile intermediate in the synthesis of other chemicals.

Research indicates that this compound possesses potential biological activities. Studies have explored its antiviral and anticancer properties, highlighting its relevance in medicinal chemistry. The β-lactone structure of this compound allows it to interact with biological targets, which may lead to inhibition of enzyme activity and other therapeutic effects .

Antibacterial Properties

Recent investigations have shown that this compound exhibits antibacterial activity against various pathogens. For instance, it demonstrated significant effectiveness against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values indicating its potency compared to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| VM008 | Mycobacterium tuberculosis | 19.7 |

| VM010 | Mycobacterium tuberculosis | 33.5 |

| VM013 | Mycobacterium tuberculosis | 33.6 |

Polymer Production

In industrial applications, this compound is utilized in the production of polymers and other industrial chemicals. It has been used in the preparation of star-shaped copolymers and functional poly(ε-caprolactone), showcasing its utility in materials science .

Drug Development

The compound's unique structure makes it an attractive candidate for drug development. Its ability to form covalent bonds with nucleophilic sites in proteins suggests potential as a lead compound for developing new therapeutics targeting specific diseases .

Similar Compounds

- 2-Hydroxymethyl-1,3-propanediol: Similar structure but lacks the oxetane ring.

- Trimethylolmethane: Contains hydroxymethyl groups but differs in overall structure.

Uniqueness

The presence of the oxetane ring in this compound distinguishes it from other compounds, providing unique chemical properties that enhance its applicability in diverse fields .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methyloxetan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved in its reactivity include the formation of intermediates that facilitate the desired transformations .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(hydroxymethyl)-3-methyloxetan-2-one with other oxetane and lactone analogs, emphasizing substituent effects on molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 45511-67-9 | C₅H₈O₃ | 116.12 | 3-hydroxymethyl, 3-methyl |

| 4-Methyloxetan-2-one | 3068-88-0 | C₄H₆O₂ | 86.09 | 4-methyl |

| Oxetane-3,3-dicarboxylic acid | 1426312-58-4 | C₅H₆O₅ | 146.10 | 3,3-dicarboxylic acid |

| 3-Ethynyl-3-methoxyoxetane | N/A | C₆H₈O₂ | 112.13 | 3-ethynyl, 3-methoxy |

| 2,2,4,4-Tetramethyloxetan-3-amine | 89783-05-1 | C₇H₁₅NO | 129.20 | 2,2,4,4-tetramethyl, 3-amine |

Key Observations :

- This may enhance solubility in polar solvents .

- Ring Strain : Smaller oxetane rings (e.g., 4-methyloxetan-2-one) exhibit higher ring strain, favoring ring-opening reactions. The methyl and hydroxymethyl groups in the target compound may sterically hinder such reactions compared to simpler analogs .

- Functional Group Diversity : Derivatives like oxetane-3,3-dicarboxylic acid and 3-ethynyl-3-methoxyoxetane highlight the versatility of oxetane scaffolds in medicinal and materials chemistry, where carboxylic acid or ethynyl groups enable further functionalization .

Biological Activity

3-(Hydroxymethyl)-3-methyloxetan-2-one, commonly referred to as a β-lactone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a four-membered lactone ring with a hydroxymethyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. The β-lactone moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| VM008 | Mycobacterium tuberculosis | 19.7 |

| VM010 | Mycobacterium tuberculosis | 33.5 |

| VM013 | Mycobacterium tuberculosis | 33.6 |

Findings: VM008 exhibited the most potent antitubercular activity, comparable to established antibiotics like Orlistat. The trans isomers of β-lactones demonstrated enhanced activity compared to their cis counterparts, suggesting that structural configuration plays a crucial role in biological efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various β-lactones, including this compound. Results indicated significant inhibition of bacterial growth in laboratory settings, particularly against Gram-positive bacteria.

- Mechanistic Insights : Research conducted on the enzymatic interactions revealed that this compound could inhibit specific enzymes critical for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, making it a promising candidate for antibiotic development .

Research Findings

- Selectivity and Potency : The compound has shown selectivity towards certain bacterial strains while exhibiting low toxicity towards mammalian cells. This selectivity is crucial for developing therapeutics that minimize side effects.

- Synergistic Effects : Combining this compound with other antibiotics has resulted in synergistic effects, enhancing overall antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-(Hydroxymethyl)-3-methyloxetan-2-one, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the oxetane ring protons (δ ~4.0–5.0 ppm) and hydroxymethyl group (δ ~3.5–4.0 ppm). The quaternary carbon at C3 (oxetane) will appear near 85–90 ppm in C NMR.

- Infrared (IR) Spectroscopy : Look for absorption bands at ~1750 cm (C=O stretch of the oxetanone) and ~3400 cm (O-H stretch of the hydroxymethyl group).

- Mass Spectrometry (MS) : The molecular ion peak at m/z 116.12 (CHO) should be observed, with fragmentation patterns indicating loss of CO (44 Da) or hydroxymethyl (-CHOH, 31 Da).

- Reference Standards : Cross-validate with known oxetane derivatives (e.g., 4-Methyloxetan-2-one, CAS 3068-88-0) for spectral comparisons .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Cyclization Strategies : Use β-hydroxy acid precursors (e.g., 3-hydroxy-3-methylbutanoic acid) with dehydrating agents (e.g., DCC/DMAP) to form the oxetanone ring.

- Catalytic Methods : Explore Lewis acids (e.g., BF·OEt) to facilitate intramolecular lactonization under mild conditions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol/water) to isolate the compound. Monitor reaction progress via TLC (R ~0.3 in 1:1 ethyl acetate/hexane).

- Yield Optimization : Adjust stoichiometry of dehydrating agents and temperature (40–60°C) to minimize side reactions like dimerization .

Advanced Research Questions

Q. What strategies can mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s thiourea) during cyclization to induce stereoselectivity at the C3 position.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers from racemic mixtures.

- Low-Temperature Synthesis : Conduct reactions at sub-ambient temperatures (-10°C) to reduce kinetic racemization.

- Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry .

Q. How can researchers evaluate the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or oxidized derivatives (e.g., 3-carboxy-3-methyloxetan-2-one).

- CYP Enzyme Profiling : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways.

- Data Analysis : Calculate half-life (t) and intrinsic clearance (Cl) using the substrate depletion method .

Q. How do structural modifications at the hydroxymethyl group affect the compound’s reactivity and stability?

- Methodological Answer :

- Derivatization Studies : Synthesize analogs (e.g., 3-(methoxymethyl)-3-methyloxetan-2-one) via alkylation or acylation of the hydroxymethyl group.

- Kinetic Stability Assays : Compare hydrolysis rates under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions via HPLC.

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict sites of oxidative susceptibility.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess thermal decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.